2-Bromo-6-ethoxybenzo[d]thiazole
Overview
Description
2-Bromo-6-ethoxybenzo[d]thiazole is a heterocyclic compound that contains a benzothiazole ring substituted with a bromine atom at the second position and an ethoxy group at the sixth position. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-ethoxybenzo[d]thiazole typically involves the bromination of 6-ethoxybenzo[d]thiazole. One common method is the reaction of 6-ethoxybenzo[d]thiazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-ethoxybenzo[d]thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products like 2-amino-6-ethoxybenzo[d]thiazole.
Electrophilic Substitution: Products like 5-nitro-2-bromo-6-ethoxybenzo[d]thiazole.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Used in the development of dyes, pigments, and other materials due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-Bromo-6-ethoxybenzo[d]thiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to interfere with cell proliferation pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
- 2-Chloro-6-ethoxybenzo[d]thiazole
- 2-Fluoro-6-ethoxybenzo[d]thiazole
- 2-Iodo-6-ethoxybenzo[d]thiazole
Comparison: 2-Bromo-6-ethoxybenzo[d]thiazole is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it more suitable for specific applications, such as in the synthesis of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
2-bromo-6-ethoxy-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNOS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHMOZFYYIXHRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646597 | |
Record name | 2-Bromo-6-ethoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412923-38-7 | |
Record name | 2-Bromo-6-ethoxy-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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